
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C9H18FN It is a derivative of cyclohexylmethanamine, where a fluorine atom is substituted at the 1-position and two methyl groups are attached at the 4-position of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-4,4-dimethylcyclohexyl)methanamine typically involves the fluorination of a suitable cyclohexane derivative followed by amination. One common method is the reaction of 4,4-dimethylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 1-position. The resulting 1-fluoro-4,4-dimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethylcyclohexanone, while reduction can produce 4,4-dimethylcyclohexanol.
Applications De Recherche Scientifique
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Fluoro-4,4-dimethylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(4-Fluorophenyl)cyclopropyl)methanamine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
(4,4-Dimethylcyclohexyl)methanamine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H18FN |
|---|---|
Poids moléculaire |
159.24 g/mol |
Nom IUPAC |
(1-fluoro-4,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C9H18FN/c1-8(2)3-5-9(10,7-11)6-4-8/h3-7,11H2,1-2H3 |
Clé InChI |
BYBJOIKCSZGEDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(CN)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



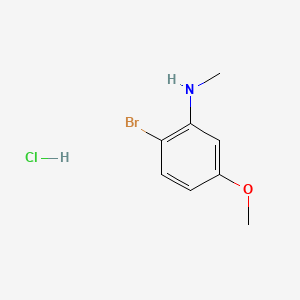

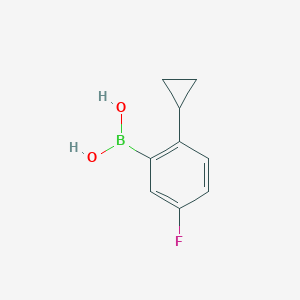




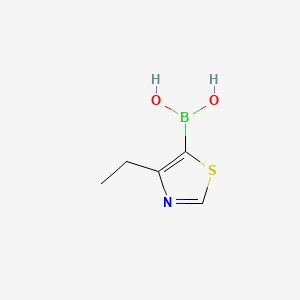

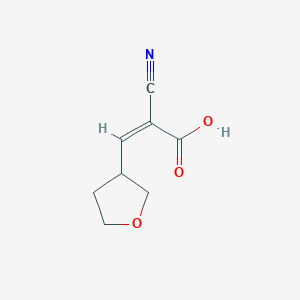
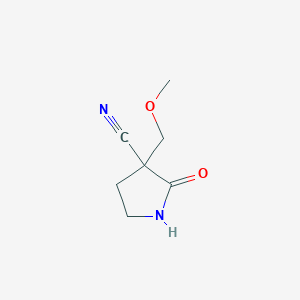

![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
